GSK9311 is a potent and highly selective inhibitor of the BRPF bromodomain (BRPDF1 pIC50 = 6.0; BRPDF2 pIC50 = 4.3). The BRPF (Bromodomain and PHD Fingercontaining) protein family are important scaffolding proteins for assembly of MYST histone acetyltransferase complexes. BRPF1 (bromodomain and PHD finger containing protein 1) is involved in the epigenetic regulation of gene expression and have been implicated in human cancer
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Israpafant (also known as Y-24180) is a drug which acts as a selective antagonist for the platelet-activating factor receptor, and was originally developed for the treatment of asthma. Its chemical structure is a thienotriazolodiazepines, closely related to the sedative benzodiazepine derivative etizolam. However, israpafant binds far more tightly to the platelet-activating factor receptor, with an IC50 of 0.84nM for inhibiting PAF-induced human platelet aggregation, while it binds only weakly to benzodiazepine receptors, with a Ki of 3680nM. Israpafant has been found to inhibit the activation of eosinophil cells and consequently delays the development of immune responses. It has also been shown to have anti-nephrotoxic properties and to mobilize calcium transport.
L-type Ca2+ channel blocker. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Isradipine is a dihydropyridine calcium channel blockers with antihypertensive and vasodilator activities. Isradipine blocks the calcium entry through the calcium ion channels of coronary and peripheral vascular smooth muscle, thereby dilating coronary arteries and peripheral arterioles. This increases oxygen delivery due to an increased blood flow and reduces oxygen requirements due to decrease in total peripheral resistance. (NCI05) Isradipine is a second generation calcium channel blocker that is used to treat hypertension. Isradipine is associated with a low rate of serum enzyme elevations during therapy, but has not been linked convincingly to instances of clinically apparent liver injury. Isradipine, also known as dynacirc or (+/-)-isradipine, belongs to the class of organic compounds known as benzoxadiazoles. These are organic compounds containing a benzene fused to an oxadiazole ring (a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom). Isradipine is a drug which is used for the management of mild to moderate essential hypertension. it may be used alone or concurrently with thiazide-type diuretics. Isradipine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Isradipine has been detected in multiple biofluids, such as urine and blood. Within the cell, isradipine is primarily located in the membrane (predicted from logP). In humans, isradipine is involved in the isradipine action pathway.
ISS610 is a STAT3 inhibitor. Aberrant activation of oncogenic signal transducer and activator of transcription 3 (STAT3) protein signaling pathways has been extensively implicated in human cancers.
DL-Folinic acid is a formylated form of tetrahydrofolic acid, the reduced form of folic acid, a B vitamin. DL-Folinic acid is used to prevent toxicity following therapy with high-dose methotrexate, to enhance the antitumor activity of 5-fluorouracil, and as a folate supplement. Folinic acid calcium salt hydrate is a drug, widely used for the treatment of cancer, since it can reduce toxic side effects and helps to improve drug accumulation in tumor tissues. Calcium salt of the (6R,S)-mixture of diastereomers of 5-formyl-5,6,7,8-tetrahydrofolate. Folinic acid, also called as calcium leucovorin, is usually available as an amorphous powder and lacks odor. This activated form of vitamin B9 is off-white to light beige in color. Folic acid (FA) is a water-soluble vitamin. Folinic acid is the 5-formyl derivative of tetrahydrofolic acid and is the reduced form of folic acid. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. IST5-002 is a potent inhibitor of Stat5a/b with therapeutic potential for prostate cancer and chronic myeloid leukemia.
Competitive inhibitor of adenosine A2A receptors. Selective for the adenosine A2A receptor (Ki = 2.2 nM) versus the adenosine A1 receptor (Ki = 150 nM). Increases dopamine levels in normal animals and Parkinson's disease animal models. Improves cognitive performance in animal models. Anti-cataleptic activity. Decreases GABA release. Elicits conditioned place preference response. Istradefylline is an adenosine receptor 2A (A2A) antagonist (Ki = 2.2 nM in a radioligand binding assay). In vivo, istradefylline inhibits catalepsy induced by haloperidol with an ED50 value of 0.23 mg/kg in rats. Oral administration of istradefylline alleviates postural defects in a dose-dependent manner without inducing dyskinesias or hyperactivity in an MPTP-induced marmoset model of Parkinson's disease. It also decreases bradykinesias induced by L-DOPA and improves attentional and working memory deficits in an MPTP-induced macaque model of Parkinson's disease. Formulations containing istradefylline are used to extend on-time in Parkinson's disease patients experiencing motor fluctuations. Istradefylline is a selective A(2A) antagonist used in the treatment of Parkinson’s disease. Istradefylline is an oxopurine. Istradefylline, or KW6002, was developed by Kyowa Hakko Kirin in Japan for the treatment of Parkinson's disease as an adjunct to standard therapy. Unlike standard dopaminergic therapies for Parkinson's, Istradefylline targets adenosine A2A receptors in the basal ganglia. This region of the brain is highly involved in motor control. Istradefylline is indicated as an adjunct treatment to [levodopa] and [carbidopa] for Parkinson's disease. This drug was first approved in Japan on 25 March 2013. Istradefylline was granted FDA approval on 27 August 2019.